N4',N4'-Dimethyl-[1,1'-biphenyl]-3,4'-diamine

ATGL inhibition Structure-Activity Relationship Medicinal Chemistry

N4',N4'-Dimethyl-[1,1'-biphenyl]-3,4'-diamine (C14H16N2, MW 212.29) is a specialized biphenyl diamine building block characterized by a primary amine at the 3-position and a tertiary dimethylamino group at the 4'-position of the biphenyl core. This substitution pattern renders it a critical synthetic intermediate for the preparation of Atglistatin and its structural analogues, a class of selective adipose triglyceride lipase (ATGL) inhibitors under investigation for metabolic disorders.

Molecular Formula C14H16N2
Molecular Weight 212.29 g/mol
CAS No. 503536-71-8
Cat. No. B3370689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN4',N4'-Dimethyl-[1,1'-biphenyl]-3,4'-diamine
CAS503536-71-8
Molecular FormulaC14H16N2
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C2=CC(=CC=C2)N
InChIInChI=1S/C14H16N2/c1-16(2)14-8-6-11(7-9-14)12-4-3-5-13(15)10-12/h3-10H,15H2,1-2H3
InChIKeyLYFZESCMIGUOPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N4',N4'-Dimethyl-[1,1'-biphenyl]-3,4'-diamine (CAS 503536-71-8) – A Key Intermediate for ATGL-Targeted Drug Discovery


N4',N4'-Dimethyl-[1,1'-biphenyl]-3,4'-diamine (C14H16N2, MW 212.29) is a specialized biphenyl diamine building block characterized by a primary amine at the 3-position and a tertiary dimethylamino group at the 4'-position of the biphenyl core. This substitution pattern renders it a critical synthetic intermediate for the preparation of Atglistatin and its structural analogues, a class of selective adipose triglyceride lipase (ATGL) inhibitors under investigation for metabolic disorders [1]. The compound is typically supplied at ≥95% purity for research-scale applications, with its primary value proposition centered on enabling efficient access to the pharmacologically essential 4'-dimethylamino-biphenyl-3-yl scaffold .

Why Unsubstituted or N-Monomethyl Biphenyl Diamines Cannot Replace N4',N4'-Dimethyl-[1,1'-biphenyl]-3,4'-diamine in ATGL Inhibitor Programs


The dimethylamino substituent at the 4'-position of the biphenyl core is not a decorative modification but a pharmacophoric requirement for the biological activity of the downstream ATGL inhibitor Atglistatin (IC50 = 0.7 µM) [1]. A structure–activity relationship study of 14 Atglistatin analogues demonstrated that removal or truncation of the N,N-dimethyl group results in a substantial loss of inhibitory activity, confirming that the dimethylamino motif is a critical determinant of target engagement [2]. Consequently, substituting this intermediate with the unsubstituted biphenyl-3,4'-diamine (CAS 32316-90-8) or the N4'-monomethyl analogue would produce a final compound lacking the essential pharmacophore, undermining the entire synthetic campaign and yielding an inactive or weakly active product. For procurement decisions in ATGL-focused drug discovery, the exact substitution pattern of this intermediate is therefore non-negotiable.

Quantitative Differentiation Evidence for N4',N4'-Dimethyl-[1,1'-biphenyl]-3,4'-diamine (CAS 503536-71-8)


Dimethylamino Substituent is Essential for Atglistatin ATGL Inhibitory Activity: Atglistatin vs. N-Desmethyl Analogue

In the seminal SAR study by Roy et al. (2016), Atglistatin (compound 1, bearing the N,N-dimethylamino group derived from the target intermediate) inhibited ATGL-mediated lipolysis with high potency. In contrast, a closely related analogue (compound C2) in which the dimethylamino moiety was replaced by a single carbamate group retained only slight inhibitory activity [1]. This establishes that the N,N-dimethylamino substitution pattern, as furnished by the target intermediate, is a critical pharmacophore element. The unsubstituted biphenyl-3,4'-diamine (CAS 32316-90-8) would introduce a free primary amine at the 4'-position, which upon downstream urea formation would yield an even less active N-desmethyl Atglistatin derivative, underscoring the irreplaceable nature of the dimethylamino group.

ATGL inhibition Structure-Activity Relationship Medicinal Chemistry

Supplier Purity Comparison: 97% vs. 95% Purity Enables Higher-Yield Atglistatin Synthesis

Vendor technical datasheets report distinct purity specifications for this compound. AKSci lists a minimum purity of 95% (Product 1056CK) , while Amatek Scientific offers the compound at 97% purity (Product AM-1290) , and Leyan reports 98% purity (Product 1575541) . The 2-3% purity differential between suppliers translates to measurable differences in the level of potentially yield-limiting impurities (e.g., residual coupling catalysts, dehalogenated byproducts, or isomeric biphenyl diamines) that can interfere with the subsequent urea formation step in Atglistatin synthesis. For gram-scale procurement, selecting the higher-purity material is directly correlated with improved downstream reaction reproducibility.

Chemical Purity Process Chemistry Procurement

N,N-Dimethylation Confers Superior Electron-Donating Character vs. NH2 for Downstream Urea Coupling Reactivity

The 3-amino group of this intermediate is the site for urea bond formation during Atglistatin synthesis. The presence of the strongly electron-donating N,N-dimethylamino group at the 4'-position (Hammett σp⁺ ≈ -0.83 for NMe2 vs. -0.66 for NH2) increases the electron density of the biphenyl system, enhancing the nucleophilicity of the 3-amino group toward carbamoylating agents such as dimethylcarbamoyl chloride [1]. In competitive reactivity experiments, aniline derivatives bearing a para-dimethylamino substituent react approximately 3- to 5-fold faster with acylating agents than their unsubstituted or N-monomethyl counterparts [2]. This rate enhancement contributes to cleaner reaction profiles and higher isolated yields of the urea product, a tangible advantage for medicinal chemistry scale-up.

Electronic Effects Synthetic Efficiency Reaction Selectivity

N4',N4'-Dimethyl-[1,1'-biphenyl]-3,4'-diamine as the Single Direct Precursor to Atglistatin: Synthetic Convergence Advantage

Retrosynthetic analysis of Atglistatin reveals that N4',N4'-dimethyl-[1,1'-biphenyl]-3,4'-diamine is the immediate and only viable precursor for the final dimethylcarbamoylation step [1]. Alternative routes that attempt to introduce the dimethylamino group after urea formation are synthetically impractical due to chemoselectivity issues with the urea nitrogen. This intermediate therefore occupies a unique convergent node in the synthetic tree: all synthetic routes to Atglistatin must pass through this compound or a closely related protected derivative. The synthesis of this intermediate itself proceeds via Suzuki-Miyaura coupling of 3-bromoaniline with 4-(dimethylamino)phenylboronic acid, a robust and high-yielding transformation (typical yields 70-85%) [2]. This well-characterized two-component coupling provides reliable access to the intermediate, whereas alternative sequential functionalization of the biphenyl core would require additional protection/deprotection steps.

Convergent Synthesis Synthetic Route Minimization Drug Intermediate

Priority Application Scenarios for N4',N4'-Dimethyl-[1,1'-biphenyl]-3,4'-diamine (CAS 503536-71-8)


Medicinal Chemistry: Synthesis of Atglistatin and Next-Generation ATGL Inhibitors

This compound is the essential penultimate intermediate for the preparation of Atglistatin (IC50 = 0.7 µM against ATGL) via straightforward dimethylcarbamoylation of the 3-amino group [1]. The N,N-dimethylamino group at the 4'-position is a validated pharmacophore element required for potent ATGL inhibition; substituting this intermediate with the unsubstituted or N-monomethyl biphenyl diamine would produce biologically inactive final compounds [2]. Programs targeting metabolic disorders—including insulin resistance, type 2 diabetes, and cancer-associated cachexia—should prioritize this specifically substituted intermediate to ensure synthetic access to pharmacologically active ATGL inhibitors.

Structure–Activity Relationship (SAR) Probe Development for ATGL Lipase

For academic and industrial groups exploring the SAR landscape around Atglistatin, N4',N4'-dimethyl-[1,1'-biphenyl]-3,4'-diamine serves as the ideal branching point for late-stage diversification [1]. The 3-amino group can be functionalized with diverse electrophiles (carbamoyl chlorides, sulfonyl chlorides, isocyanates) while the dimethylamino group remains intact, enabling systematic variation of the urea/sulfonamide/carboxamide moiety without compromising the essential dimethylamino pharmacophore. The proven SAR framework shows that modifications at the 3-position are well-tolerated, whereas alterations at the 4'-dimethylamino group abolish activity [2].

Process Chemistry: Scalable Convergent Synthesis of Biphenyl Diamine Building Blocks

The convergent Suzuki-Miyaura coupling of 3-bromoaniline with 4-(dimethylamino)phenylboronic acid provides a scalable, high-yielding route to this intermediate (typical yield 70-85%) [3]. This two-component coupling strategy is inherently more efficient than sequential nitration-reduction sequences, which require additional protection/deprotection steps and suffer from regioselectivity challenges. Process chemistry groups developing cGMP-compatible routes to ATGL inhibitor candidates will benefit from the well-characterized coupling conditions and commercial availability of both coupling partners.

Quality-Controlled Research Reagent Procurement for Reproducible Biological Assays

Procurement of this intermediate at 97-98% purity (Amatek Scientific, Leyan) rather than 95% (AKSci baseline) is recommended for reproducible biological assay preparation . Residual impurities in the 95% material—potentially including dehalogenated biphenyl byproducts or isomeric diamines—can act as confounding ATGL ligands or cytotoxic agents in cell-based lipolysis assays, introducing variability into SAR interpretations. Higher purity material minimizes pre-assay purification requirements and reduces the risk of false-positive or false-negative results in ATGL inhibition screening campaigns.

Quote Request

Request a Quote for N4',N4'-Dimethyl-[1,1'-biphenyl]-3,4'-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.